molecular formula C21H22N4O3S B3534210 (2E)-3-(3-nitrophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide

(2E)-3-(3-nitrophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide

Cat. No.: B3534210
M. Wt: 410.5 g/mol
InChI Key: KUDWVJLPHAOWNZ-VAWYXSNFSA-N
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Description

(2E)-3-(3-nitrophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a piperidinyl group, and a carbamothioyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-nitrophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with piperidine to form an intermediate, which is then reacted with 2-aminothiophenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as self-propagating high-temperature synthesis (SHS) can be employed to produce the compound efficiently. SHS is a green synthesis technique that is highly energy efficient and uses little to no toxic solvents .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-nitrophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various solvents such as ethanol and methanol. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

(2E)-3-(3-nitrophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3-nitrophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-(3-nitrophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[(2-piperidin-1-ylphenyl)carbamothioyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-20(12-11-16-7-6-8-17(15-16)25(27)28)23-21(29)22-18-9-2-3-10-19(18)24-13-4-1-5-14-24/h2-3,6-12,15H,1,4-5,13-14H2,(H2,22,23,26,29)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDWVJLPHAOWNZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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